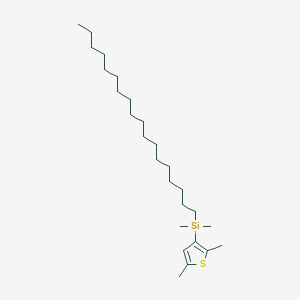

(2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a thiophene ring substituted with dimethyl groups at positions 2 and 5, and a dimethyl-octadecylsilane moiety attached at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the sulfurization of hexane-2,5-dione.

Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the dimethyl groups at positions 2 and 5.

Attachment of the Silane Moiety: The final step involves the attachment of the dimethyl-octadecylsilane moiety to the thiophene ring at position 3. This can be achieved through a hydrosilylation reaction, where the thiophene derivative reacts with a silane compound in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control the reaction conditions and improve efficiency.

Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the silane moiety.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Such as platinum or palladium catalysts for hydrosilylation reactions.

Major Products

The major products formed from these reactions include:

Sulfoxides and Sulfones: From oxidation reactions.

Dihydrothiophene Derivatives: From reduction reactions.

Substituted Thiophenes: From substitution reactions.

Scientific Research Applications

(2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds and heterocyclic compounds.

Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

Industry: Used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane involves its interaction with molecular targets and pathways. The thiophene ring and silane moiety can interact with various biological molecules, potentially affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2,5-Dimethylthiophene: A simpler compound with a similar thiophene ring structure but lacking the silane moiety.

3-Acetyl-2,5-dimethylthiophene: Another thiophene derivative with an acetyl group at position 3 instead of the silane moiety.

Uniqueness

(2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane is unique due to the presence of both the thiophene ring and the dimethyl-octadecylsilane moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

(2,5-Dimethylthiophen-3-yl)(dimethyl)octadecylsilane is a silane compound that integrates a thiophene moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C26H50SSi, with a molecular weight of 450.83 g/mol. Its structure includes a dimethyl octadecyl silane linked to a 2,5-dimethylthiophene unit.

Biological Activity Overview

Research indicates that compounds containing thiophene rings exhibit various biological activities, particularly in the realm of cancer treatment. The incorporation of the thiophene structure in silane compounds has been linked to enhanced anticancer efficacy.

Anticancer Effects

A study evaluating related thiophene compounds demonstrated significant anticancer effects against several cancer cell lines, including breast, colon, lung, and prostate cancers. The results indicated that these compounds can exert their effects at low micromolar concentrations, outperforming traditional chemotherapeutics like etoposide in specific assays .

The biological activity of thiophene-based compounds can be attributed to:

- Topoisomerase Inhibition : Certain derivatives have been shown to selectively inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to increased DNA damage in cancer cells .

- Induction of Reactive Oxygen Species (ROS) : The generation of ROS contributes to the apoptotic effects observed in cancer cells, particularly during the G1 phase of the cell cycle .

- Selective Toxicity : These compounds exhibit low toxicity towards normal cells while effectively targeting cancerous cells, making them promising candidates for further development.

Case Studies

- In Vitro Studies : A series of in vitro experiments highlighted the effectiveness of 2,5-dimethylthiophene derivatives as selective topoisomerase II inhibitors. Three specific compounds demonstrated potent activity without intercalating with DNA, suggesting a unique mechanism that merits further investigation .

- Cell Cycle Analysis : Cell cycle studies indicated that treatment with these compounds resulted in significant alterations in cell cycle progression and increased apoptosis in cancer cell lines. This suggests that they could be developed into effective therapeutic agents .

Comparative Analysis Table

Properties

CAS No. |

583032-42-2 |

|---|---|

Molecular Formula |

C26H50SSi |

Molecular Weight |

422.8 g/mol |

IUPAC Name |

(2,5-dimethylthiophen-3-yl)-dimethyl-octadecylsilane |

InChI |

InChI=1S/C26H50SSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(4,5)26-23-24(2)27-25(26)3/h23H,6-22H2,1-5H3 |

InChI Key |

SQSCJLRMPBZMMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(C)C1=C(SC(=C1)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.